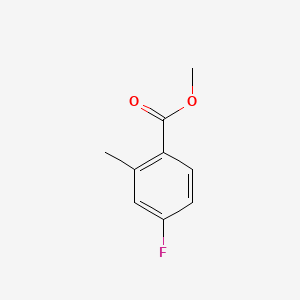

Methyl 4-fluoro-2-methylbenzoate

Vue d'ensemble

Description

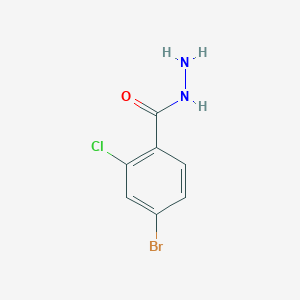

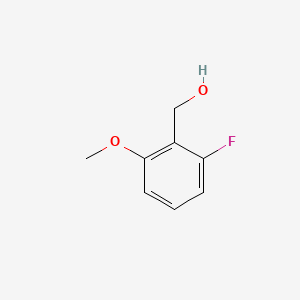

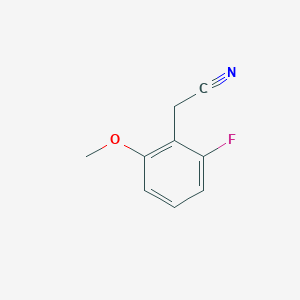

Methyl 4-fluoro-2-methylbenzoate is a chemical compound that is part of the methylbenzoate family, characterized by a benzene ring substituted with a fluoro group at the fourth position and a methyl group at the second position. This compound is structurally related to various benzoates that are used in different applications, including pharmaceuticals, cosmetics, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles has been reported, where modifications to the Jacobsen cyclization process allowed the creation of pure samples of target compounds . Although not directly about methyl 4-fluoro-2-methylbenzoate, this indicates that similar synthetic strategies could potentially be applied to synthesize the compound . Additionally, the synthesis of various fluorobenzoates has been explored, such as the preparation of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene , suggesting that halogenated toluenes could be precursors for methyl 4-fluoro-2-methylbenzoate as well.

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-hydroxybenzoate, has been determined using single-crystal X-ray diffraction, revealing extensive intermolecular hydrogen bonding . While the exact structure of methyl 4-fluoro-2-methylbenzoate is not provided, it can be inferred that the presence of the fluoro and methyl groups would influence its crystal packing and intermolecular interactions.

Chemical Reactions Analysis

The electrochemical behavior of methylfluorobenzoates has been studied, showing that the stabilization of the radical anion due to the electron-withdrawing group leads to intra-molecular dissociative electron transfer . This suggests that methyl 4-fluoro-2-methylbenzoate could undergo similar electrochemical reactions, potentially leading to fragmentation or dimerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-fluoro-2-methylbenzoate can be extrapolated from studies on similar compounds. For instance, the analysis of methyl 4-hydroxybenzoate revealed a correlation between experimental and computed vibrational spectra, and the energies of frontier orbitals were used to calculate chemical quantum parameters . These findings could be relevant to understanding the reactivity and stability of methyl 4-fluoro-2-methylbenzoate. Additionally, the electrochemical reduction of methylfluorobenzoates has been analyzed, providing insights into their reduction behavior and the influence of electron-withdrawing groups .

Applications De Recherche Scientifique

Anaerobic Degradation Studies

Research has revealed that certain fluorinated compounds, like 6-fluoro-3-methylphenol, can be used to study the anaerobic degradation processes in sewage sludge. This approach helps in understanding the breakdown of complex organic compounds, leading to the accumulation of simpler substances such as 4-hydroxy-2-methylbenzoic acid. This kind of research is crucial in environmental microbiology and waste management (Londry & Fedorak, 1993).

Pharmaceutical Analysis and Preservation

Methyl 4-hydroxybenzoate, also known as methyl paraben, is closely related to Methyl 4-fluoro-2-methylbenzoate. It's widely used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. Research has been conducted on its crystal structure and chemical properties, which are essential for ensuring the safety and efficacy of these products (Sharfalddin et al., 2020).

Synthesis and Chemical Transformation Studies

Synthetic procedures for related compounds, such as 4-amino-2-fluoro-N-methyl-benzamide, have been developed. These methods are significant for creating intermediates used in various chemical and pharmaceutical processes (Xu et al., 2013).

Imaging and Diagnostic Applications

Fluorinated compounds like those derived from Methyl 4-fluoro-2-methylbenzoate are being explored in the field of imaging. For instance, carbon-11 labeled fluorinated 2-arylbenzothiazoles are potential probes for positron emission tomography (PET) to image tyrosine kinase in cancers. This is a step forward in cancer diagnosis and monitoring (Wang et al., 2006).

Novel Fluorogenic Chemosensors

Developments in chemical sensors have seen the use of methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, which is highly selective and sensitive towards Al3+ ions. This kind of research is vital in environmental monitoring and biomedical applications (Ye et al., 2014).

Electromechanical Studies

The electrochemical reduction of related compounds, such as methylfluorobenzoates, has been studied to understand the mechanisms of C–F bond cleavages. This research contributes to our understanding of electrochemical processes, which is essential in fields like materials science and battery technology (Muthukrishnan & Sangaranarayanan, 2010).

Safety And Hazards

“Methyl 4-fluoro-2-methylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propriétés

IUPAC Name |

methyl 4-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFCTCYDRQFPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381962 | |

| Record name | methyl 4-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluoro-2-methylbenzoate | |

CAS RN |

174403-69-1 | |

| Record name | methyl 4-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.